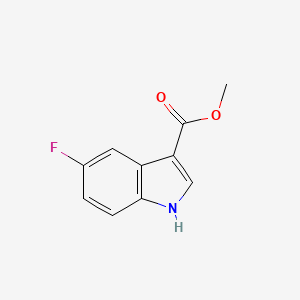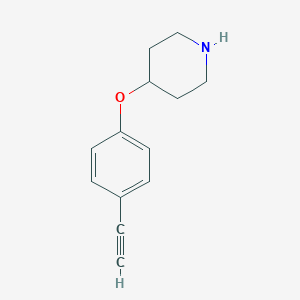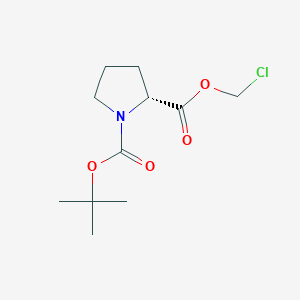
Methyl 5-fluoro-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-fluoro-1H-indole-3-carboxylate” is a synthetic compound with the formal name 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl ester . It is an analog of 5-fluoro PB-22, a synthetic cannabinoid, that lacks the quinoline group . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of similar indole compounds has been reported in literature . For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . Another study reported the use of microwave-assisted synthesis for the preparation of 2-Methyl-1H-indole-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-1H-indole-3-carboxylate” is planar . The molecule is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-fluoro-1H-indole-3-carboxylate” are not available, indole derivatives are known to undergo various reactions. For instance, the carbaldehyde derivative of indole can be oxidized to the carboxylic acid derivative .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-1H-indole-3-carboxylate” has a molecular formula of C15H18FNO2 and a formula weight of 263.3 . It is a solution in acetonitrile .Applications De Recherche Scientifique
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and other disorders .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives have shown promising results in treating various health conditions. For example, some derivatives have demonstrated anticancer properties against various cancer cell lines .
Synthesis of Indole-Based-Sulfonamide Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Indole-based-sulfonamide derivatives have been synthesized for various research applications .
- Methods of Application : These derivatives were synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine .
- Results or Outcomes : The specific results or outcomes of this synthesis were not detailed in the source .
Nitric Oxide Synthase Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Agents
- Scientific Field : Virology .
- Summary of Application : Indole derivatives have been used as antiviral agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their antiviral activity .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Nitric Oxide Synthase Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of nitric oxide synthase inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Protein Kinase C Alpha Inhibitors
- Scientific Field : Biochemistry .
- Summary of Application : Indole derivatives have been used in the preparation of protein kinase C alpha inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Agents
- Scientific Field : Virology .
- Summary of Application : Indole derivatives have been used as antiviral agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their antiviral activity .
- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Orientations Futures
The future directions for “Methyl 5-fluoro-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities. Indole derivatives have been reported to have diverse pharmacological activities , and they could serve as promising scaffolds for the discovery and development of potential therapeutic agents .
Propriétés
IUPAC Name |
methyl 5-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOPMDCKPXHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652976 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-indole-3-carboxylate | |
CAS RN |
310886-79-4 | |
| Record name | Methyl 5-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![4-[3-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416046.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine](/img/structure/B1416049.png)

![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)
![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)